molecular formula C14H20O2 B13345749 1-((m-Tolyloxy)methyl)cyclohexan-1-ol

1-((m-Tolyloxy)methyl)cyclohexan-1-ol

Cat. No.: B13345749
M. Wt: 220.31 g/mol
InChI Key: MVBFCCGDCURVSV-UHFFFAOYSA-N
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Description

1-((m-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a tolyloxy group

Preparation Methods

The synthesis of 1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of cyclohexanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the m-tolylmethanol to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-((m-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((m-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural properties may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-((m-Tolyloxy)methyl)cyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be compared with other similar compounds such as:

    Cyclohexanol: Similar in structure but lacks the tolyloxy group, making it less versatile in certain chemical reactions.

    m-Tolylmethanol: Contains the tolyloxy group but lacks the cyclohexane ring, resulting in different reactivity and applications.

    1-Methylcyclohexanol: Similar to cyclohexanol but with a methyl group, offering different steric and electronic properties.

The uniqueness of this compound lies in its combination of the cyclohexane ring and the tolyloxy group, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(3-methylphenoxy)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H20O2/c1-12-6-5-7-13(10-12)16-11-14(15)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9,11H2,1H3

InChI Key

MVBFCCGDCURVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2(CCCCC2)O

Origin of Product

United States

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